molecular formula C17H24O6 B5011921 Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate

Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate

Cat. No.: B5011921
M. Wt: 324.4 g/mol
InChI Key: NNASCQDGQQFNKQ-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonic esters. This compound is characterized by its unique structure, which includes a propanedioate core substituted with a 3-(3-methoxyphenoxy)propyl group. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(3-methoxyphenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified through techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Requires heating in the presence of a catalyst or under reflux conditions.

    Substitution: Utilizes nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: Produces diethyl malonate and 3-(3-methoxyphenoxy)propionic acid.

    Decarboxylation: Yields substituted monocarboxylic acids.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate involves its reactivity as a malonic ester. The compound can form enolate ions, which are nucleophilic and can participate in various reactions such as alkylation and substitution. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate can be compared with other malonic esters such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-4-21-16(18)15(17(19)22-5-2)10-7-11-23-14-9-6-8-13(12-14)20-3/h6,8-9,12,15H,4-5,7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNASCQDGQQFNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=CC(=C1)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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